molecular formula C7H5ClO B12057067 2-Chlorobenzaldehyde-3,4,5,6-D4

2-Chlorobenzaldehyde-3,4,5,6-D4

Cat. No.: B12057067
M. Wt: 144.59 g/mol
InChI Key: FPYUJUBAXZAQNL-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzaldehyde-3,4,5,6-D4 is a deuterated derivative of 2-Chlorobenzaldehyde. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 3, 4, 5, and 6 positions on the benzene ring. The molecular formula of this compound is C7D4HClO, and it has a molecular weight of 144.59 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzaldehyde-3,4,5,6-D4 typically involves the deuteration of 2-Chlorobenzaldehyde. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a suitable catalyst to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and cost-effective production. The reaction conditions are optimized to achieve high yields and isotopic purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzaldehyde-3,4,5,6-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chlorobenzaldehyde-3,4,5,6-D4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorobenzaldehyde-3,4,5,6-D4 is primarily related to its role as a labeled compound. The presence of deuterium atoms allows researchers to track the compound in various chemical and biological processes using NMR spectroscopy. This enables the study of reaction mechanisms, metabolic pathways, and the identification of molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

Uniqueness: 2-Chlorobenzaldehyde-3,4,5,6-D4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in NMR spectroscopy, making it a valuable tool in studying complex chemical and biological systems .

Properties

Molecular Formula

C7H5ClO

Molecular Weight

144.59 g/mol

IUPAC Name

2-chloro-3,4,5,6-tetradeuteriobenzaldehyde

InChI

InChI=1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H/i1D,2D,3D,4D

InChI Key

FPYUJUBAXZAQNL-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C=O)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.